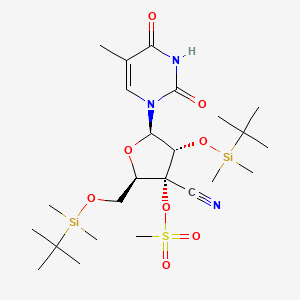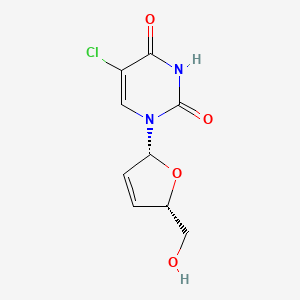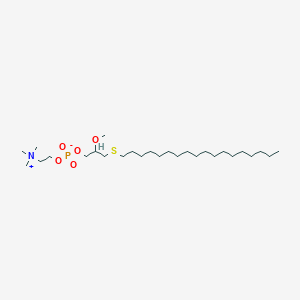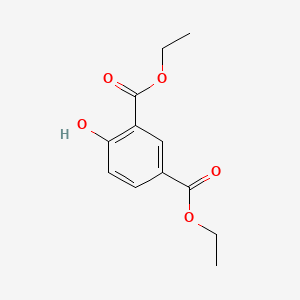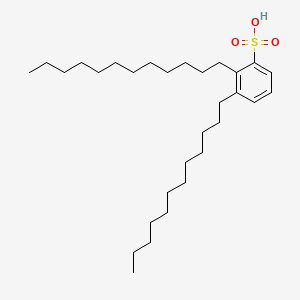
Methyl 2-(benzoyloxy)-4-(2-oxido-1,3,2,6-dioxathiazocan-6-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(benzoyloxy)-4-(2-oxido-1,3,2,6-dioxathiazocan-6-yl)benzoate is a complex organic compound that features a benzoyloxy group and a dioxathiazocan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzoyloxy)-4-(2-oxido-1,3,2,6-dioxathiazocan-6-yl)benzoate typically involves multi-step organic reactions. The starting materials often include methyl benzoate and benzoyl chloride, which undergo esterification and subsequent reactions to introduce the dioxathiazocan ring. Reaction conditions may involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzoyloxy)-4-(2-oxido-1,3,2,6-dioxathiazocan-6-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties
Properties
CAS No. |
6958-81-2 |
|---|---|
Molecular Formula |
C19H19NO7S |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
methyl 2-benzoyloxy-4-(2-oxo-1,3,2,6-dioxathiazocan-6-yl)benzoate |
InChI |
InChI=1S/C19H19NO7S/c1-24-19(22)16-8-7-15(20-9-11-25-28(23)26-12-10-20)13-17(16)27-18(21)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
InChI Key |
UOJWNFJBKORPMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCOS(=O)OCC2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



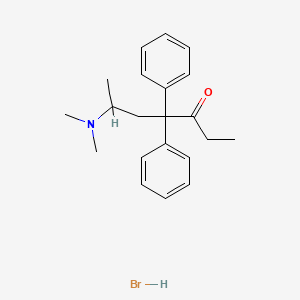
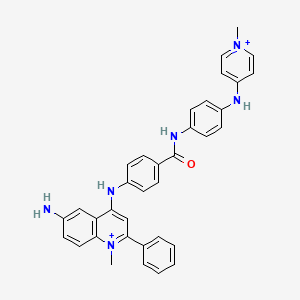

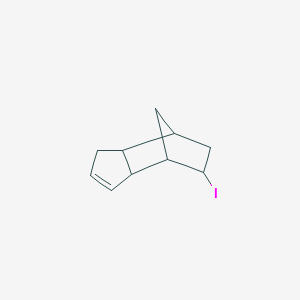



![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
